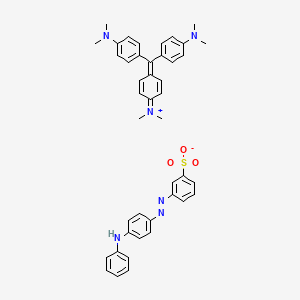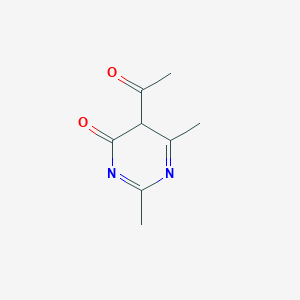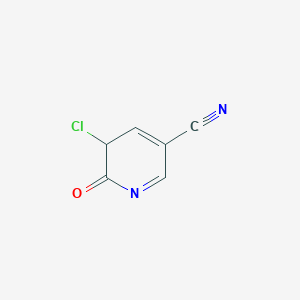
6-Amino-1-benzyl-5-(propylamino)-1,3-diazinane-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Amino-1-benzyl-5-(propylamino)-1,3-diazinane-2,4-dione est un composé chimique de formule moléculaire C14H18N4O2. Il est connu pour sa structure unique, qui comprend un groupe amino, un groupe benzyl et un groupe propylamino liés à un cycle diazinane.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la 6-Amino-1-benzyl-5-(propylamino)-1,3-diazinane-2,4-dione implique généralement la réaction de précurseurs appropriés dans des conditions contrôlées. Une méthode courante implique la condensation de la benzylamine avec un précurseur diazinane approprié, suivie de l'introduction du groupe propylamino par une réaction de substitution. Les conditions réactionnelles impliquent souvent l'utilisation de solvants tels que l'éthanol ou le méthanol et peuvent nécessiter un chauffage pour faciliter la réaction.
Méthodes de production industrielle
Dans un environnement industriel, la production de la this compound peut être mise à l'échelle à l'aide de réacteurs à flux continu. Ces réacteurs permettent un contrôle précis des paramètres de réaction, tels que la température, la pression et les concentrations des réactifs, garantissant un rendement élevé et une pureté du produit final. L'utilisation de catalyseurs et de systèmes automatisés améliore encore l'efficacité du processus de production.
Analyse Des Réactions Chimiques
Types de réactions
La 6-Amino-1-benzyl-5-(propylamino)-1,3-diazinane-2,4-dione subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former les oxydes correspondants.
Réduction : Les réactions de réduction peuvent convertir le composé en ses formes réduites.
Substitution : Les groupes amino et propylamino peuvent participer à des réactions de substitution avec des réactifs appropriés.
Réactifs et conditions courantes
Oxydation : Les agents oxydants courants incluent le permanganate de potassium (KMnO4) et le peroxyde d'hydrogène (H2O2).
Réduction : Les agents réducteurs tels que le borohydrure de sodium (NaBH4) et l'hydrure de lithium et d'aluminium (LiAlH4) sont souvent utilisés.
Substitution : Des réactifs comme les halogénoalcanes et les chlorures d'acyle sont utilisés pour les réactions de substitution.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation peut produire des oxydes, tandis que les réactions de substitution peuvent produire divers dérivés substitués du composé d'origine.
Applications de la recherche scientifique
La this compound a un large éventail d'applications dans la recherche scientifique :
Chimie : Il est utilisé comme bloc de construction pour la synthèse de molécules plus complexes et comme réactif dans diverses réactions chimiques.
Biologie : Le composé est étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Des recherches sont en cours pour explorer son potentiel comme agent thérapeutique pour diverses maladies.
Industrie : Il est utilisé dans la production de produits chimiques de spécialité et comme intermédiaire dans la synthèse de produits pharmaceutiques.
Mécanisme d'action
Le mécanisme d'action de la this compound implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut se lier aux enzymes et aux récepteurs, modulant leur activité et conduisant à divers effets biologiques. Par exemple, il peut inhiber l'activité de certaines enzymes impliquées dans les voies de la maladie, exerçant ainsi des effets thérapeutiques.
Applications De Recherche Scientifique
6-Amino-1-benzyl-5-(propylamino)-1,3-diazinane-2,4-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 6-Amino-1-benzyl-5-(propylamino)-1,3-diazinane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparaison Avec Des Composés Similaires
Composés similaires
- 6-Amino-1-benzyl-5-(3-hydroxy-propylamino)-1H-pyrimidine-2,4-dione
- 6-Amino-1-benzyl-5-(3-méthoxy-propylamino)-1H-pyrimidine-2,4-dione
Unicité
Comparée aux composés similaires, la 6-Amino-1-benzyl-5-(propylamino)-1,3-diazinane-2,4-dione se démarque par sa combinaison unique de groupes fonctionnels, qui lui confèrent des propriétés chimiques et biologiques distinctes. Sa structure spécifique permet des interactions ciblées avec les cibles moléculaires, ce qui en fait un composé précieux pour la recherche et les applications industrielles.
Propriétés
Formule moléculaire |
C14H20N4O2 |
|---|---|
Poids moléculaire |
276.33 g/mol |
Nom IUPAC |
6-amino-1-benzyl-5-(propylamino)-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C14H20N4O2/c1-2-8-16-11-12(15)18(14(20)17-13(11)19)9-10-6-4-3-5-7-10/h3-7,11-12,16H,2,8-9,15H2,1H3,(H,17,19,20) |
Clé InChI |
GTUQMJYLEWQDRO-UHFFFAOYSA-N |
SMILES canonique |
CCCNC1C(N(C(=O)NC1=O)CC2=CC=CC=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]benzoate](/img/structure/B12343764.png)

![5-methyl-4aH-furo[2,3-d]pyrimidin-4-one](/img/structure/B12343774.png)
![1-[(2R,3R,4R,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12343775.png)
![methyl 3-({2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}sulfamoyl)thiophene-2-carboxylate](/img/structure/B12343776.png)

![5-((5-Amino-4-((8-methyl-8-azabicyclo[3.2.1]octan-3-yl)amino)pyridin-2-yl)amino)pyrazine-2-carbonitrile](/img/structure/B12343787.png)







